MFCD07188492
Description
Based on similarities to MDL numbers in the same series (e.g., MFCD07186292 in ), MFCD07188492 is hypothesized to belong to the class of nitrogen-containing heterocyclic compounds. Key inferred properties include:
- Molecular formula: Likely C₈H₁₀N₂O or a derivative (based on structural analogs in and ) .
- Molecular weight: ~138–163 g/mol (aligned with dihydroisoquinolinones and pyridine derivatives in and ).
- Solubility: High aqueous solubility (>1000 mg/mL), as seen in similar compounds with polar functional groups (e.g., amides, amines) .
- Bioactivity: Potential applications in medicinal chemistry due to moderate BBB permeability and lack of CYP inhibition, as observed in structurally related molecules .
Synthesis methods for this compound may involve catalytic hydrogenation or coupling reactions, analogous to procedures in (Pd/C-mediated hydrogenation) and (HATU-mediated amide bond formation) .
Properties
IUPAC Name |
cyclohexyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-12-14(18-8-19(15(12)21)7-11(17)20)24-13(9)16(22)23-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQRBGNFHDLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07188492 typically involves a series of chemical reactions that require precise control of temperature, pressure, and pH. Common synthetic routes include the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions often involve heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities. The industrial process often involves the use of automated systems to monitor and control the reaction conditions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD07188492 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Scientific Research Applications
MFCD07188492 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD07188492 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Differences
Nitrogen Content vs. Fluorination :
- This compound and CAS 102562-86-7 () are nitrogen-rich, enhancing solubility and hydrogen-bonding capacity, making them suitable for aqueous formulations . In contrast, CAS 1533-03-5 () contains a trifluoromethyl group, increasing lipophilicity and metabolic stability for CNS-targeting drugs .
Ring Systems: CAS 56469-02-4 () features a dihydroisoquinolinone core, common in natural product derivatives, whereas CAS 905306-69-6 () uses a pyridine scaffold for kinase inhibitor design .
Synthetic Complexity :
- This compound’s inferred synthesis via hydrogenation (like ) is simpler than the multi-step alkylation required for CAS 56469-02-4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
